1-(2-Ethylbutyl)azetidin-3-amine

Description

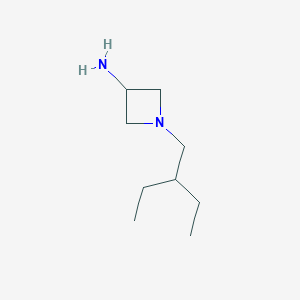

1-(2-Ethylbutyl)azetidin-3-amine is a nitrogen-containing heterocyclic compound featuring a four-membered azetidine ring substituted with a branched 2-ethylbutyl group at position 1 and an amine group at position 3.

Properties

IUPAC Name |

1-(2-ethylbutyl)azetidin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2/c1-3-8(4-2)5-11-6-9(10)7-11/h8-9H,3-7,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOQDRGGEFSTMPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)CN1CC(C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy Overview

The synthesis of 1-(2-Ethylbutyl)azetidin-3-amine generally proceeds through:

- Formation of the azetidine ring scaffold, often starting from azetidine-3-carboxylic acid or related derivatives.

- Protection and activation of functional groups on the azetidine ring.

- Introduction of the 2-ethylbutyl substituent at the nitrogen atom.

- Reduction or substitution steps to install the amine functionality at the 3-position.

Key Starting Materials and Intermediates

- Azetidine-3-carboxylic acid is a common starting material, which can be converted into methyl azetidine-3-carboxylate hydrochloride via treatment with thionyl chloride in methanol.

- Protected azetidine derivatives such as tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate and tert-butyl 3-(((methylsulfonyl)oxy)methyl)azetidine-1-carboxylate serve as intermediates for further functionalization.

- Hydride reducing agents like sodium triacetoxyborohydride, Red-Al, lithium aluminum hydride, sodium borohydride, and diisobutylaluminum hydride are used for selective reductions during synthesis.

Stepwise Preparation Process

Step 1: Esterification and Protection

- Azetidine-3-carboxylic acid is esterified by reaction with thionyl chloride in methanol to yield methyl azetidine-3-carboxylate hydrochloride.

- This intermediate is then protected with Boc anhydride (tert-butoxycarbonyl anhydride) in the presence of an amine base such as triethylamine or diisopropylethylamine to form tert-butyl 3-methyl azetidine-1,3-dicarboxylate.

Step 2: Functional Group Activation

- The hydroxymethyl group at the 3-position is converted into a good leaving group by sulfonylation using reagents such as para-toluenesulfonyl chloride, methanesulfonyl chloride, or trifluoromethanesulfonic anhydride.

- The reaction is typically carried out in the presence of an amine base to form sulfonate esters (e.g., tosylates or mesylates), which are key intermediates for nucleophilic substitution.

Step 3: Introduction of the Fluoromethyl or Chloromethyl Group

- The sulfonate intermediates can be fluorinated using reagents like tetra-butylammonium fluoride or hydrogen fluoride/trimethylamine to form fluoromethyl azetidine derivatives.

- Alternatively, chloromethyl azetidine derivatives can be formed as minor by-products during these steps and are removed by treatment with 1,4-diazabicyclo[2.2.2]octane (DABCO) and aqueous extraction to reduce impurities.

Step 4: N-Alkylation with 2-Ethylbutyl Group

- The key step to introduce the 2-ethylbutyl substituent at the nitrogen involves nucleophilic substitution or reductive amination strategies.

- Reductive amination can be performed using hydride reducing agents such as sodium triacetoxyborohydride or sodium borohydride in the presence of an aldehyde or ketone bearing the 2-ethylbutyl moiety.

- This step selectively installs the 2-ethylbutyl group at the nitrogen atom of the azetidine ring.

Step 5: Reduction and Deprotection

- The ester or lactam functionalities are reduced to the corresponding amines using hydride reagents like Red-Al or borane complexes.

- Deprotection of Boc groups is achieved under acidic conditions (e.g., trifluoroacetic acid) or hydrogenolysis when benzyl protecting groups are used.

- The final product, this compound, is isolated as a free base or as a hydrochloride salt depending on the purification protocol.

Alternative and Advanced Synthetic Routes

Strain-Release Photocatalysis and Radical Methods

- Recent advances include radical strain-release photocatalysis, where azetidine derivatives are synthesized via homolytic cleavage of nitrogen-sulfur bonds and radical recombination mechanisms.

- This method allows for the formation of azetidine rings under mild conditions and can be adapted for functionalized azetidines, potentially including this compound derivatives.

- Continuous flow synthesis of azabicyclo[1.1.0]butanes (ABB), which are precursors to azetidines, has been optimized.

- ABB intermediates can be lithiated and trapped with electrophiles, followed by strain-release spirocyclizations to form azetidine rings with various substituents.

- These flow methods provide rapid and scalable access to functionalized azetidines with high yields and selectivity.

Data Table: Summary of Key Reagents and Conditions

| Step | Reagents/Conditions | Purpose/Outcome |

|---|---|---|

| Esterification | Thionyl chloride, methanol | Formation of methyl azetidine-3-carboxylate HCl |

| Protection | Boc anhydride, triethylamine | Boc protection of amine groups |

| Sulfonylation | p-Toluenesulfonyl chloride, triethylamine | Formation of tosylate leaving groups |

| Fluorination/Chlorination | TBAF or HF/trimethylamine | Introduction of fluoromethyl or chloromethyl groups |

| N-Alkylation/Reductive Amination | Sodium triacetoxyborohydride, aldehyde/ketone (2-ethylbutyl) | Installation of 2-ethylbutyl group at nitrogen |

| Reduction | Red-Al, sodium borohydride, borane complexes | Reduction of esters/lactams to amines |

| Deprotection | Trifluoroacetic acid or hydrogenolysis (Pd/C) | Removal of protecting groups |

| Purification | Aqueous extraction, organic solvents, crystallization | Isolation of pure product |

Research Findings and Optimization Notes

- The choice of hydride reducing agent is critical for selective reduction without over-reduction or ring opening.

- Sulfonylation reagents and bases must be carefully selected to avoid side reactions; para-toluenesulfonyl chloride with triethylamine is a preferred combination.

- Fluorination steps require careful control to minimize formation of chloromethyl by-products, which can be removed by DABCO treatment.

- Reductive amination with sodium triacetoxyborohydride offers mild conditions and high selectivity for N-alkylation.

- Flow chemistry methods have demonstrated improved yields and scalability for azetidine synthesis, which may be adapted for this compound production.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Ethylbutyl)azetidin-3-amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the amine group to a nitro group.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can reduce nitro groups to amines.

Substitution: Nucleophilic substitution reactions can occur with suitable electrophiles, such as alkyl halides, under basic conditions.

Major Products Formed:

Oxidation: Formation of nitro derivatives.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of alkylated azetidines.

Scientific Research Applications

Medicinal Chemistry Applications

- Pharmaceutical Development : The azetidine moiety is prevalent in many pharmaceutical compounds due to its ability to enhance pharmacokinetic properties. For instance, compounds containing the azetidine structure have been linked to improved bioavailability and reduced toxicity profiles. 1-(2-Ethylbutyl)azetidin-3-amine may serve as a building block for developing new drugs targeting various diseases, including cancer and inflammatory conditions .

- Antimicrobial Activity : Recent studies have indicated that azetidine derivatives exhibit significant antibacterial properties. The structural modifications provided by substituents like 2-ethylbutyl enhance their interaction with bacterial targets, making them candidates for new antibiotic therapies .

- Neurokinin Antagonists : The compound has potential applications as a neurokinin antagonist, which could be beneficial in treating conditions such as asthma or chronic pain. The ability to modify the azetidine ring allows researchers to design compounds that can effectively block neurokinin receptors .

Materials Science Applications

- Polymer Chemistry : this compound can be utilized in the synthesis of novel polymers due to its reactive amine group. These polymers can be engineered for specific properties such as increased strength or flexibility, making them suitable for various industrial applications .

- Agrochemicals : The compound's versatility extends to agrochemical formulations, where it can be incorporated into pesticides or herbicides to improve efficacy against pests while minimizing environmental impact .

Case Study 1: Synthesis and Characterization

A study conducted by researchers focused on synthesizing various azetidine derivatives, including this compound. The synthesis involved a one-pot reaction that yielded high purity and yield rates. Characterization was performed using NMR spectroscopy and mass spectrometry, confirming the structure and purity of the synthesized compound .

Case Study 2: Biological Evaluation

In another study, the biological activity of this compound was evaluated against a panel of bacterial strains. Results indicated that the compound exhibited notable antibacterial activity, with minimum inhibitory concentrations comparable to existing antibiotics. This positions it as a promising candidate for further development in antimicrobial therapies .

Mechanism of Action

The mechanism by which 1-(2-Ethylbutyl)azetidin-3-amine exerts its effects depends on its specific application. For instance, in medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can vary widely, but often include signal transduction pathways that regulate cellular processes.

Comparison with Similar Compounds

Comparative Analysis with Similar Azetidin-3-amine Derivatives

Structural and Physicochemical Properties

The table below compares key structural features, molecular weights, and substituent-driven properties of 1-(2-Ethylbutyl)azetidin-3-amine with four analogues:

Key Observations:

- Lipophilicity : The 2-ethylbutyl substituent confers higher lipophilicity than isopropyl or sulfonyl groups, favoring passive diffusion across biological membranes.

- Solubility : Sulfonyl and dihydrochloride derivatives exhibit improved aqueous solubility due to polar or ionic interactions.

- Metabolic Stability : The trifluoromethyl group in ’s compound enhances resistance to enzymatic degradation, a trait absent in the alkyl-substituted target compound.

This compound:

While direct bioactivity data are unavailable, structural parallels to ’s compound (S-[2-[[1-(2-ethylbutyl)cyclohexyl]carbonyl]amino]phenyl] 2-methylpropanethioate) suggest that the 2-ethylbutyl group may improve oral bioavailability when administered with food .

Analogues:

1-(4-Methoxybenzenesulfonyl)azetidin-3-amine : Sulfonamide derivatives are historically associated with antimicrobial activity. The methoxy group may further modulate target selectivity .

1-[4-(Trifluoromethyl)phenyl]azetidin-3-amine : The trifluoromethyl group is prevalent in CNS-targeting drugs due to its ability to enhance blood-brain barrier penetration and metabolic stability .

1-(Propan-2-yl)azetidin-3-amine dihydrochloride : High solubility makes it suitable as a synthetic intermediate for charged bioactive molecules .

Pharmacokinetic Considerations

- Target Compound : The 2-ethylbutyl group’s lipophilicity may necessitate co-administration with food to enhance absorption, as seen in structurally related compounds .

- Analogues: Sulfonyl and trifluoromethyl derivatives likely exhibit longer half-lives due to polarity or stability. Dihydrochloride salts () are ideal for intravenous formulations.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.